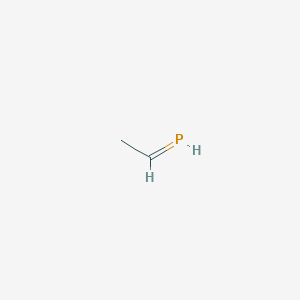

1-Phosphapropene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

107257-40-9 |

|---|---|

Molecular Formula |

C2H5P |

Molecular Weight |

60.03 g/mol |

IUPAC Name |

ethylidenephosphane |

InChI |

InChI=1S/C2H5P/c1-2-3/h2-3H,1H3 |

InChI Key |

KTZGTVKCIHIUHA-UHFFFAOYSA-N |

SMILES |

CC=P |

Canonical SMILES |

CC=P |

Other CAS No. |

107257-40-9 |

Synonyms |

1-Phosphapropene |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Phosphapropene

Cycloaddition Reactions of the P=C Double Bond

The P=C double bond in 1-phosphapropene and related phosphaalkenes is a versatile functional group for cycloaddition reactions, providing routes to a wide array of phosphorus-containing heterocyclic compounds. These reactions are classified based on the number of π-electrons contributed by each reactant.

The [2+2] cycloaddition is a characteristic reaction of the P=C bond in phosphaalkenes. rsc.orgresearchgate.net This reaction often occurs as a head-to-head dimerization of two phosphaalkene molecules to yield a four-membered ring known as a 1,2-diphosphetane. nih.gov This dimerization is a key step in a novel strategy for the reductive coupling of ketones to form tetra-substituted alkenes, presenting an alternative to the McMurry reaction. rsc.orgnih.gov

The process begins with the conversion of a ketone to a P-trimethylsilyl (TMS)-phosphaalkene intermediate. This intermediate then undergoes a [2+2] cycloaddition with itself to form a P,P-bis(trimethylsilyl)-1,2-diphosphetane. Subsequent removal of the TMS groups induces the collapse of the diphosphetane ring, resulting in the formation of a C=C double bond. nih.gov The reaction is sensitive to electronic effects; electron-donating groups on the phosphaalkene tend to disfavor dimerization, while electron-withdrawing groups can accelerate it, though they may also promote side reactions. nih.gov

Table 1: Dimerization of Ketone-Derived Phosphaalkenes via [2+2] Cycloaddition

| Starting Ketone | Phosphaalkene Intermediate | Dimerization Product | Final Alkene Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzophenone | P-TMS-phosphaalkene (3a) | 1,2-diphosphetane (4a) | Tetraphenylethene (5a) | 85% | nih.gov |

| 4,4'-Difluorobenzophenone | Fluoride-substituted phosphaalkene (3b) | - | Tetra(4-fluorophenyl)ethene (5b) | 50% | nih.gov |

| 4,4'-Dimethoxybenzophenone | Methoxy-substituted phosphaalkene (3c) | - | Tetra(4-methoxyphenyl)ethene (5c) | 63% | nih.gov |

The bond distances in the resulting 1,2-diphosphetane ring are typically around 1.63 Å for the C-C bond, 1.94 Å for the C-P bonds, and 2.20 Å for the P-P bond. researchgate.net

The P=C bond of this compound can act as a dipolarophile in [2+3] cycloadditions, also known as 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.org This type of reaction involves the combination of a 2π-electron system (the dipolarophile) with a 4π-electron, three-atom system (the 1,3-dipole) to form a five-membered heterocycle in a concerted, pericyclic process. organic-chemistry.org

A variety of 1,3-dipoles can react with the phosphaalkene double bond. Common examples include:

Azides (R-N₃): React with the P=C bond to form triazaphosphole derivatives.

Nitrile Oxides (R-CNO): Lead to the formation of oxazaphosphole rings. youtube.com

Diazo Compounds (R₂C=N₂): Undergo cycloaddition to yield diazaphosphole derivatives. chim.it

Carbonyl Ylides: Have been extensively used to generate oxygen-containing five-membered rings. wikipedia.org

The regioselectivity of these reactions, which determines the orientation of the dipole relative to the P=C bond, is influenced by both steric and electronic factors of the substituents on both the this compound and the 1,3-dipole. organic-chemistry.orgwikipedia.org In many cases, particularly with unsymmetrical reactants, mixtures of regioisomers may be formed. youtube.com

As a compound containing a double bond, this compound can function as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.orgwikipedia.org In this reaction, the 2π-electron system of the P=C bond reacts with a 4π-electron conjugated diene to form a six-membered phosphorus-containing ring, specifically a phosphacyclohexene derivative. rsc.orglibretexts.org

Key features of the phospha-Diels-Alder reaction include:

Reactivity: Phosphaalkenes are generally more reactive dienophiles than their all-carbon analogues. Computational studies on phosphaethene show that its Diels-Alder reaction with 1,3-butadiene (B125203) has a significantly lower activation energy (12-14 kcal/mol) compared to the reaction of ethene (28 kcal/mol). researchgate.net This enhanced reactivity is attributed to the relative weakness of the P=C π-bond. researchgate.net

Stereoselectivity: The reaction is highly stereospecific. Like the conventional Diels-Alder reaction, it typically follows the endo rule, where the substituents on the dienophile prefer to be oriented towards the developing π-system of the diene in the transition state. mdpi.com

Regioselectivity: When both the diene and the this compound are unsymmetrical, the regioselectivity is governed by the electronic properties of the substituents. Generally, the reaction is most efficient when the diene has electron-donating groups and the dienophile has electron-withdrawing groups, or vice versa. libretexts.org

Kinetically stabilized 1-phosphabutadienes can themselves undergo a phospha-Diels-Alder dimerization, where one molecule acts as the diene and the other as the dienophile, leading to phosphaalkene-substituted phosphacyclohexenes with high stereo- and regioselectivity. rsc.org

Table 2: Examples of Diels-Alder Reactions with Phosphaalkenes

| Diene | Dienophile Type | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Phosphaethene (model) | Phosphacyclohexene | Lower activation energy compared to ethene. | researchgate.net |

| Isoprene | Phosphaethene (model) | Substituted Phosphacyclohexene | Modest regioselectivity in neutral reactions. | researchgate.net |

| Cyclopentadiene | 1-Phenylphosphin-2-en-4-one 1-oxide | Tricyclic phosphaundecenone oxide | Reaction favors the endo-product, consistent with Alder's rule. | mdpi.com |

| 1-Phosphabutadiene | 1-Phosphabutadiene | Phosphacyclohexene | Highly stereo- and regio-selective self-dimerization. | rsc.org |

Isomerization and Tautomerization Pathways

The P=C double bond in this compound allows for the existence of geometric isomers (E/Z) and provides a pathway for isomerization processes, which can be triggered by thermal energy or light.

The E (trans) and Z (cis) isomers of substituted phosphaalkenes can interconvert upon heating. Typically, one isomer is thermodynamically more stable than the other. For many phosphaalkenes and their heavier analogues like diphosphenes, the E-isomer is the more stable form, and the Z-isomer will thermally revert to the E-isomer over time. nih.govsemanticscholar.org

The mechanism for this thermal isomerization is generally accepted to be a rotation around the P=C bond, passing through a transition state where the π-bond is effectively broken. nih.govcnr.it The energy barrier for this rotation can be substantial. For instance, in certain C-methoxycarbonyl-N-aryl chlorohydrazones, which have a similar C=N bond, the activation barrier for thermal E/Z isomerization is high (around 110 kJ/mol), making the process very slow at room temperature. mdpi.com Similarly, for some phosphaalkenes, the thermal barrier is high enough to prevent significant isomerization under normal conditions, allowing for the isolation of individual isomers. cnr.it

Photoisomerization is a prominent feature of the P=C bond. Irradiation with light of a suitable wavelength can promote an electron from the π bonding orbital to the π* antibonding orbital. In this excited state, the barrier to rotation around the central P-C bond is significantly lowered, facilitating rapid E/Z isomerization. nih.govcnr.it

This process often results in a photostationary state (PSS), which is an equilibrium mixture of the E and Z isomers. nih.gov The composition of the PSS depends on the wavelength of light used and the molar extinction coefficients of the two isomers at that wavelength. semanticscholar.org

Recent studies have explored the ultrafast dynamics of this process. For a symmetric phosphaalkene switch, transient absorption spectroscopy revealed that after photoexcitation, the molecule evolves through several transient species with lifetimes on the picosecond scale (e.g., 0.24 ps, 4.2 ps, and 8.6 ps) before returning to the ground state, having undergone isomerization. cnr.it

A fascinating extension of this phenomenon is "degenerate switching," which has been observed in symmetric phosphaalkenes. cnr.itresearchgate.net In this process, photoisomerization occurs between two structures that are chemically identical but are mirror images or conformers. This nanoscale molecular motion is governed by the same fundamental principles of rotation around the P=C bond and highlights the isolobal analogy between C=P and C=C bonds in their excited-state behavior. cnr.it The efficiency of this process can be limited by the steric bulk of the substituents that must move during the rotation. cnr.it

Ring-Chain Rearrangements (e.g., from Phosphiranes and Vinylphosphines)

The relationship between this compound and its isomers, such as phosphiranes and vinylphosphines, is characterized by complex ring-chain rearrangements. Computational studies have shown that phosphirane, vinylphosphine, and this compound are low-energy isomers with similar energy content. wikipedia.org The interconversion between these species is governed by significant energy barriers, often requiring thermal conditions.

The rearrangement of a phosphirane ring to a linear phosphaalkene like this compound is a key transformation. For instance, the thermal isomerization of phosphiranes can lead to the formation of vinylphosphines, which can subsequently rearrange to the more stable this compound isomer. This process can occur via a 1,3-hydrogen shift mechanism. nih.gov Ab initio molecular orbital calculations have explored the C2H5P potential-energy surface, indicating that the interconversion between phosphirane and this compound may proceed through an ethylphosphinidene intermediate, although this intermediate is not an equilibrium structure. The direct isomerization from vinylphosphine to this compound is also possible through either an antarafacial or a suprafacial 1,3-hydrogen shift, with a calculated energy barrier of approximately 263 kJ mol⁻¹. nih.gov

These rearrangements are not merely theoretical curiosities; they are observed experimentally, for example, in the thermal reactions of substituted phosphiranes at high temperatures (e.g., 500 °C). nih.gov The specific pathway and feasibility of these rearrangements are influenced by substituents on the carbon and phosphorus atoms.

Addition Reactions

The phosphorus-carbon double bond in this compound is a site of significant reactivity, analogous in many ways to the carbon-carbon double bond in alkenes. wikipedia.org This reactivity allows this compound to participate in a variety of addition reactions, including nucleophilic additions and pericyclic reactions like the ene reaction.

Nucleophilic Additions

The P=C bond in this compound is polarized, with the carbon atom being the electrophilic center (δ+) and the phosphorus atom being the nucleophilic center (δ-). This polarity makes the carbon atom susceptible to attack by nucleophiles. youtube.comyoutube.com In a typical nucleophilic addition reaction, a nucleophile attacks the electrophilic carbon of the P=C bond, leading to the formation of a new single bond and a carbanionic intermediate, which is subsequently protonated or reacts with an electrophile. youtube.com

The general mechanism can be described as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the carbon atom of the P=C double bond, breaking the π-bond and placing a negative charge on the phosphorus atom.

Protonation/Electrophilic Capture: The resulting phosphide (B1233454) anion is then protonated by a suitable acid source or trapped by another electrophile to yield the final addition product. acs.org

A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., organolithium compounds), amines, and alcohols. The reactivity is often enhanced by the presence of electron-withdrawing groups on the carbon atom of the phosphaalkene, which increases its electrophilicity.

Ene Reactions

This compound can act as an "enophile" in ene reactions, a type of pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"). wikipedia.org In this process, the P=C double bond of the phosphaalkene reacts with the ene, resulting in the formation of a new C-P single bond, a new C-H single bond, and the migration of the double bond within the ene component. rsc.orgbrandeis.edunih.gov

The reaction is a concerted, 6-electron pericyclic process, similar to the Diels-Alder reaction. brandeis.edu Research has shown that phosphaalkenes like phenyl[bis(trimethylsilyl)methylene]phosphine react readily with alkenes that possess allylic hydrogens to yield the corresponding ene reaction products. rsc.org The phosphaalkene serves as the electron-deficient component (enophile), particularly when substituted with electron-withdrawing groups. brandeis.edu Lewis acid catalysis can also be employed to accelerate these reactions and allow them to proceed under milder conditions. wikipedia.org

Role as a 1,3-Dipole in Chemical Transformations

In the context of 1,3-dipolar cycloadditions, this compound does not act as a 1,3-dipole itself. Instead, its P=C double bond allows it to function as a dipolarophile . wikipedia.orgnumberanalytics.com A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole (a molecule with delocalized electrons over three atoms) and a dipolarophile to form a five-membered heterocyclic ring. numberanalytics.comnih.gov

This compound can react with various 1,3-dipoles, such as:

Nitrile Oxides (R-C≡N⁺-O⁻): The reaction with a nitrile oxide would lead to the formation of a phosphorus-containing isoxazoline (B3343090) derivative. This type of cycloaddition is a powerful tool for synthesizing five-membered heterocycles. mdpi.comresearchgate.netnih.gov

Azides (R-N₃): Cycloaddition with organic azides can produce triazaphosphole derivatives, which are five-membered rings containing three nitrogen atoms and one phosphorus atom. wikipedia.orgfu-berlin.denih.gov

Azomethine Ylides: These dipoles react with dipolarophiles like this compound to furnish phosphorus analogues of pyrrolidines. wikipedia.org

The regioselectivity of these cycloadditions—that is, the orientation of the dipole relative to the phosphaalkene—is governed by both steric and electronic factors, which can be rationalized by frontier molecular orbital (FMO) theory. nih.govmdpi.com

Oligomerization and Polymerization Studies

Phosphaalkenes, including this compound, have been investigated for their ability to undergo oligomerization and polymerization, opening pathways to novel phosphorus-containing macromolecules. researchgate.netnih.gov These reactions leverage the reactivity of the P=C double bond, which can be induced to form long chains through various initiation methods.

Both radical and anionic polymerization techniques have been successfully applied to phosphaalkenes. researchgate.netrsc.orgnih.gov

Anionic Polymerization: This method is initiated by strong bases, such as organolithium reagents (e.g., n-butyllithium). rsc.orgyoutube.com The initiator adds to the electrophilic carbon of the phosphaalkene, generating a carbanion which then propagates by attacking subsequent monomer units. youtube.comyoutube.com Studies on related phosphaalkenes have demonstrated that living anionic polymerization is possible, allowing for the synthesis of homopolymers and block copolymers with controlled molecular weights and narrow polydispersity indices (PDI). rsc.orgnih.govubc.ca

Radical Polymerization: Radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can also be used to polymerize phosphaalkenes. libretexts.org The radical initiator adds to the P=C bond, creating a new radical species that propagates the polymer chain. researchgate.netnih.gov This method has been used to create copolymers, for instance, by polymerizing a phosphaalkene with styrene. researchgate.netnih.gov

The resulting poly(methylenephosphine)s are functional inorganic-organic hybrid materials with potential applications in catalysis and materials science.

Dimerization Processes

Under certain conditions, particularly thermal activation, this compound can undergo dimerization. aps.org The most common pathway for the dimerization of phosphaalkenes is a [2+2] cycloaddition reaction, which typically proceeds in a "head-to-head" fashion to form a four-membered ring containing two phosphorus and two carbon atoms, known as a 1,2-diphosphetane. nih.govrsc.orgresearchgate.net

The mechanism involves the P=C bond of one monomer molecule reacting with the P=C bond of a second molecule. For phosphaalkenes with low kinetic stabilization, this dimerization can occur spontaneously. The stability of the resulting 1,2-diphosphetane dimer relative to the phosphaalkene monomer is influenced by the steric bulk of the substituents on the phosphorus and carbon atoms. In some cases, an equilibrium exists between the monomer and the dimer. researchgate.net

| Reactant Phosphaalkene | Dimerization Conditions | Product | Yield | Reference |

| Benzophenone-derived P-TMS-phosphaalkene | Spontaneous in Et₂O | 1,2-Diphosphetane | High | nih.govresearchgate.net |

| Tethered bis-benzophenone-derived phosphaalkene | Intramolecular reaction | Macrocyclic 1,2-Diphosphetane | up to 85% | nih.gov |

| Triphenylphosphaalkene | Thermal | Hexaphenyl-1,2-diphosphetane | Not specified | nih.gov |

This dimerization is a key step in certain synthetic methodologies, such as the reductive coupling of ketones to form tetra-substituted alkenes, where the 1,2-diphosphetane intermediate is subsequently treated to eliminate the phosphorus atoms. nih.govresearchgate.net

Controlled Polymerization Mechanisms

The synthesis of polymers with well-defined architectures from phosphorus-containing monomers is an area of growing interest. For this compound and related phosphaalkenes, controlled polymerization techniques are crucial for tailoring the properties of the resulting poly(methylenephosphine)s. The primary mechanism explored for the controlled polymerization of phosphaalkenes is anionic polymerization.

Anionic polymerization of phosphaalkenes has been demonstrated to proceed in a controlled manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions. rsc.orgnih.gov This control is attributed to the stability of the propagating anionic species. The initiation of the polymerization is typically achieved using organolithium reagents, such as n-butyllithium (n-BuLi). rsc.orgrsc.org The mechanism involves the nucleophilic attack of the initiator on the carbon-phosphorus double bond of the phosphaalkene monomer. This process creates a carbanionic active center that then propagates by adding further monomer units in a chain-growth fashion.

Detailed studies on the anionic polymerization of various C-aryl substituted phosphaalkenes have provided insights into the factors influencing the polymerization process. For instance, the polymerization of MesP=CPh(Ar) (where Mes = 2,4,6-trimethylphenyl and Ar is an aromatic group) initiated by n-BuLi has been shown to produce poly(methylenephosphine)s with controlled molecular weights (M_n) and low polydispersity indices (PDI), which are characteristic of a living polymerization. rsc.orgrsc.org The living nature of these polymerizations allows for the synthesis of block copolymers by the sequential addition of different monomers. nih.gov

Research findings on the anionic polymerization of specific phosphaalkenes are summarized in the table below:

| Monomer | Initiator (mol%) | M_n (Da) | PDI |

| MesP=CPh(1-naphthyl) | n-BuLi (5%) | 15,100 | 1.14 |

| MesP=CPh(9-phenanthryl) | n-BuLi (1.5%) | 17,500 | 1.39 |

Table 1: Molecular weight (M_n) and polydispersity index (PDI) data for the anionic polymerization of C-aryl substituted phosphaalkenes. Data sourced from Rawe, Chun, & Gates (2014). rsc.orgrsc.org

While anionic polymerization is the most documented controlled method for phosphaalkenes, other controlled polymerization techniques like radical and coordination polymerization are prevalent in general polymer chemistry. wikipedia.orgyoutube.com Controlled radical polymerization, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, allows for the synthesis of well-defined polymers from a wide range of monomers by minimizing termination reactions. nih.gov Coordination polymerization, often employing transition metal catalysts, is another powerful method for controlling polymer stereochemistry and architecture. youtube.com However, specific studies detailing the controlled radical or coordination polymerization of this compound itself are not extensively reported in the current literature.

Spectroscopic Characterization and Electronic Structure Elucidation of 1 Phosphapropene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of phosphorus-containing compounds. slideshare.net The 31P nucleus, with 100% natural abundance and a spin of 1/2, provides a direct and sensitive probe into the local electronic environment of the phosphorus atom. wikipedia.orghuji.ac.il

The 31P NMR chemical shift (δ) is highly sensitive to the coordination number and electronic environment of the phosphorus atom. researchgate.net For phosphaalkenes, which feature a dicoordinate phosphorus(III) atom, the 31P nucleus is significantly deshielded, resulting in chemical shifts that appear far downfield. These shifts typically fall within a broad range, generally between +150 and +400 ppm, relative to the 85% H₃PO₄ standard. organicchemistrydata.org The specific chemical shift is influenced by the substituents on both the carbon and phosphorus atoms.

Unlike 1H NMR, where shifts are mainly governed by diamagnetic shielding, 31P NMR shifts are dominated by the paramagnetic shielding tensor, which is related to electronic factors such as charge distribution and the energies of excited states. wikipedia.org

Spin-spin coupling provides valuable structural information. Coupling constants in 31P NMR are often larger than those in 1H or 13C NMR. slideshare.net Key coupling constants for 1-phosphapropene and related structures include:

1JPC: The one-bond coupling between the phosphorus and the sp²-hybridized carbon of the double bond is typically large.

2JPH and 3JPH: Two- and three-bond couplings to protons provide information about the connectivity and stereochemistry (E/Z isomerism). Three-bond couplings (³JPH) can be used to distinguish between isomers. researchgate.net

2JPP: In polyphosphorylated compounds, two-bond phosphorus-phosphorus couplings are observed. nih.gov

Table 1: Representative 31P NMR Data for Phosphaalkenes

| Compound Type | Typical 31P Chemical Shift (δ, ppm) | Typical Coupling Constants (Hz) |

|---|---|---|

| Phosphaalkene (C=P) | +150 to +400 | 1JPC: ~50-90 Hz 2JPH: ~20-40 Hz (for P-C-H) |

| Phosphine (B1218219) (PR₃) | -62 to +50 | 1JPC: ~10-40 Hz |

| Phosphonium (B103445) Salt (P⁺R₄) | -10 to +40 | 1JPC: ~50-100 Hz |

1H and 13C NMR spectra provide complementary information for the complete structural elucidation of this compound.

In the 1H NMR spectrum , the protons on the double bond (vinylic protons) are of particular interest. Their chemical shifts and coupling constants are diagnostic. The proton attached to the phosphorus-bearing carbon (P-CH=) will appear as a doublet due to coupling with the 31P nucleus (2JPH). The protons of the methyl group will also show coupling to the phosphorus atom (3JPH), and their signals will be split accordingly. The relative magnitudes of these coupling constants can help in assigning the E/Z stereochemistry of the double bond. rsc.orgchemicalbook.com

In the 13C NMR spectrum , the carbon atom of the C=P double bond is highly deshielded and resonates at a significantly downfield chemical shift, often in the range of 170-220 ppm. libretexts.orglibretexts.org This is analogous to the chemical shift of carbonyl carbons in ketones and aldehydes, which is due to sp² hybridization and proximity to an electronegative atom. libretexts.orguoi.gr The signal for this carbon appears as a doublet due to the large one-bond coupling to the phosphorus atom (1JPC). uoi.gr The methyl carbon will appear further upfield and will also be split into a doublet due to two-bond coupling with phosphorus (2JPC). Quaternary carbons, such as the carbon in the C=P bond if it were fully substituted, tend to show weaker signals. youtube.comresearchgate.net

Table 2: Typical 1H and 13C NMR Data for this compound Moiety

| Nucleus | Atom | Typical Chemical Shift (δ, ppm) | Key Coupling |

|---|---|---|---|

| 1H | P-CH=C | 5.0 - 7.0 | 2JPH |

| 1H | P-C=C-CH₃ | 1.5 - 2.5 | 3JPH |

| 13C | P-C=C | 170 - 220 | 1JPC |

| 13C | P-C=C | 120 - 150 | 2JPC |

Phosphaalkenes can undergo E/Z isomerization around the C=P double bond. This dynamic process can be studied using two-dimensional exchange spectroscopy (2D EXSY) NMR. nih.gov This technique is powerful for investigating chemical exchange processes, including conformational changes and stereochemical transitions. nih.gov

In a 31P EXSY experiment, if isomerization is occurring on the NMR timescale, cross-peaks will appear connecting the signals of the phosphorus nuclei in the E and Z isomers. By analyzing the intensities of these cross-peaks relative to the diagonal peaks, the rate constants for the forward (E → Z) and reverse (Z → E) isomerization processes can be determined. nih.gov This method has been successfully applied to monitor isomerization in various systems, such as alkenes under photocatalytic conditions. nih.govresearchgate.netmdpi.com The study of isomerization is crucial as the different isomers may exhibit distinct reactivity and properties. researchgate.netnajah.edu

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides key information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The most significant vibrational mode for this compound is the stretching of the carbon-phosphorus double bond (νC=P). This vibration gives rise to a characteristic absorption band in the IR spectrum. The position of this band is sensitive to the substituents on the double bond.

The C=P stretching frequency is typically observed in the range of 1000-1070 cm-1 . This frequency is lower than that of a C=C bond (approx. 1650 cm-1) and a C=O bond (approx. 1700 cm-1), which is consistent with the lower bond order and the greater mass of the phosphorus atom compared to carbon or oxygen. msu.edu The intensity of this band can vary. In some phosphine oxides, the P=O stretch is a very strong and prominent feature. youtube.com Similarly, the P-O-P linkage in phosphates shows strong absorptions related to symmetric and asymmetric stretching. researchgate.net While less common in the literature for phosphaalkenes, Raman spectroscopy would also be expected to show a strong signal for the C=P stretch, as it represents a change in the polarizability of a relatively non-polar bond.

Table 3: Comparison of Double Bond Stretching Frequencies

| Bond | Typical Stretching Frequency (cm-1) |

|---|---|

| C=P | 1000 - 1070 |

| C=C | 1620 - 1680 |

| C=O | 1680 - 1750 |

| C=N | 1640 - 1690 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the chromophore is the C=P double bond, which contains both π-electrons and a non-bonding lone pair of electrons on the phosphorus atom. This allows for two primary types of electronic transitions. researchgate.net

The two characteristic transitions for phosphaalkenes are:

n → π transition:* This involves the excitation of an electron from the non-bonding (n) orbital on the phosphorus atom to the antibonding π* orbital of the C=P bond. This is generally a lower-energy transition and therefore occurs at a longer wavelength. lumenlearning.com These transitions are often weak. For many chromophores containing lone pairs, such as ketones, the n → π* transition is known to be sensitive to solvent polarity, often exhibiting a blue shift (a shift to shorter wavelength) in more polar solvents. researchgate.netresearchgate.net

π → π transition:* This transition involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the C=P bond. This is a higher-energy transition, appearing at a shorter wavelength, and is typically much more intense than the n → π* transition. lumenlearning.com

For simple, non-conjugated phosphaalkenes, the n → π* transition is often observed in the near-UV region, while the more intense π → π* transition appears at shorter wavelengths in the UV region. researchgate.netrsc.org The exact position and intensity of these bands can be influenced by substituents and the solvent environment. rsc.org

Table 4: Electronic Transitions in the C=P Chromophore

| Transition | Description | Relative Energy | Relative Intensity |

|---|---|---|---|

| n → π | Non-bonding electron to antibonding π orbital | Lower | Weak |

| π → π | Bonding π electron to antibonding π orbital | Higher | Strong |

Characterization of Electronic Transitions and Absorption Maxima

The electronic spectra of phosphaalkenes, including derivatives of this compound, are primarily characterized by two types of electronic transitions: the promotion of an electron from a non-bonding orbital (n) to an anti-bonding π* orbital (n → π), and the promotion of an electron from a bonding π orbital to an anti-bonding π orbital (π → π*). libretexts.orglibretexts.org

The n → π* transition involves the excitation of an electron from the phosphorus lone pair (nP) to the lowest unoccupied molecular orbital (LUMO), which is the π* orbital of the P=C double bond. This transition is typically of lower energy and appears at longer wavelengths (λmax) in the UV-Vis spectrum. libretexts.org These transitions tend to have lower molar absorptivity values, often less than 2000 M-1cm-1. libretexts.org The position of this absorption band can be influenced by the solvent; polar solvents can lead to a blue shift (a shift to shorter, higher-energy wavelengths) due to the stabilization of the non-bonding lone pair in the ground state. libretexts.orguobabylon.edu.iq

The π → π* transition corresponds to the excitation of an electron from the bonding π orbital of the P=C double bond to the anti-bonding π* orbital. This transition is of higher energy and thus appears at shorter wavelengths compared to the n → π* transition. libretexts.org These absorptions are generally more intense than n → π* transitions. youtube.com

The specific absorption maxima are highly dependent on the substituents attached to the P=C core. Increasing conjugation in the molecule shifts the absorption maximum to longer wavelengths (a bathochromic or red shift). libretexts.orguobabylon.edu.iq For example, studies on fluorenylidene phosphaalkene derivatives show that substitution with aromatic groups like thiophenes and benzothiophenes significantly impacts the UV-Vis absorption properties. While a parent dibromo-derivative exhibited its lowest energy absorption at 369 nm, heteroaromatic derivatives displayed red-shifted absorption maxima. acs.org The coordination of the phosphaalkene moiety to a metal, such as gold(I), further increases the electron-acceptor properties and results in an additional red-shift of the absorption bands. acs.org

Table 1: Electronic Transitions and Absorption Maxima for Phosphaalkene Derivatives Note: Data is for representative fluorenylidene phosphaalkene derivatives as specific data for unsubstituted this compound is not readily available.

| Derivative | Transition Type | λmax (nm) | Solvent |

| Dibromo-fluorenylidene phosphaalkene | n → π | 369 | Not Specified |

| Thiophene-substituted fluorenylidene phosphaalkene | n → π | > 369 (Red-shifted) | Not Specified |

| Dibithiophene-substituted fluorenylidene phosphaalkene | n → π | 494 (shoulder) | Not Specified |

| Gold(I) complex of thiophene-substituted derivative | n → π | > 369 (Further red-shifted) | Not Specified |

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation, such as UV or X-rays. libretexts.orgkhanacademy.org The binding energy of the ejected electron is determined, which, according to Koopmans' theorem, corresponds to the negative of the energy of the occupied molecular orbital from which the electron was removed. libretexts.org This method provides direct experimental evidence for the relative energies of molecular orbitals. khanacademy.org

Analysis of Ionization Energies (πP=C and np states)

In phosphaalkenes, PES is particularly valuable for determining the ionization energies (IE) associated with the highest occupied molecular orbitals (HOMO). The HOMO is typically the non-bonding orbital of the phosphorus lone pair (nP), and the next highest is the bonding π orbital of the P=C double bond (πP=C). wikipedia.org

Studies on the simple phosphaalkene, phosphaethylene (H-P=CH₂), provide insight into these states. The mass-selected slow photoelectron spectra of phosphaethylene, generated from the reaction of trimethyl phosphine with fluorine atoms, have been recorded using double imaging photoelectron-photoion coincidence spectroscopy (i2PEPICO). researchgate.net

The analysis reveals two distinct low-energy ionization bands. The first, and lowest, ionization energy corresponds to the removal of an electron from the phosphorus lone pair (nP). The second ionization energy is assigned to the removal of an electron from the P=C π-bond (πP=C). researchgate.netrsc.org For phosphaethylene (H-P=CH₂), the first adiabatic ionization energy (IE) has been determined to be 9.99 eV. rsc.org Another study reports a slightly different value of 10.07 ± 0.03 eV for the same transition. rsc.org A separate investigation determined an ionization energy of 8.80 ± 0.02 eV for a related species. rsc.org The differences in reported values can arise from varying experimental conditions and methods of generation for this reactive species.

The ordering of these orbitals (nP above πP=C) is a key feature of phosphaalkenes and distinguishes them from imines, where the π orbital is typically higher in energy than the nitrogen lone pair. This electronic structure is responsible for the characteristic reactivity of phosphaalkenes, which often resembles that of alkenes. wikipedia.org

Table 2: Ionization Energies for Phosphaethylene (H-P=CH₂) from Photoelectron Spectroscopy

| Molecular Orbital | Description | Reported Ionization Energy (eV) | Reference |

| nP | Phosphorus lone pair (HOMO) | 9.99 | rsc.org |

| nP | Phosphorus lone pair (HOMO) | 10.07 ± 0.03 | rsc.org |

| πP=C | P=C pi bonding orbital | Higher than nP | researchgate.netrsc.org |

X-ray Crystallography for Structural Elucidation of Derivatives and Complexes

In crystalline structures of phosphaalkene derivatives, the P=C double bond length is a key parameter. For instance, in gold(I) complexes of fluorenylidene phosphaalkenes, the structure was confirmed by single-crystal X-ray diffraction. acs.org These analyses reveal how coordination to a metal center affects the geometry of the phosphaalkene ligand.

The geometry around the phosphorus and carbon atoms of the double bond is typically trigonal planar, as expected. The sum of the angles around the carbon atom is close to 360°. The phosphorus atom, having a lone pair, exhibits a pyramidalization that can be quantified by the sum of the C-P-R and C-P-M (in case of a complex) angles.

Table 3: Representative Bond Parameters from X-ray Crystallography of an Iron-Trifluoromethyl Complex Note: This table provides an example of the type of data obtained from X-ray crystallography for organometallic complexes, as specific data for a simple this compound complex is used for illustrative purposes.

| Parameter | Description | Value |

| C-F Bond Length | Average bond length in the CF3 group | 1.355(4) Å |

| F-C-F Bond Angle | Average bond angle in the CF3 group | 103.2° |

| C-O Bond Length | Average bond length of carbonyl ligands | 1.225(4) Å |

Computational and Theoretical Investigations on 1 Phosphapropene

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in understanding the intrinsic properties of 1-phosphapropene. These methods have been particularly valuable in determining the molecule's geometry and exploring its potential energy surfaces.

Geometry Optimization and Energetic Landscapes

High-level ab initio calculations have been employed to determine the optimized geometry of this compound. These studies consistently predict a planar structure for the P=C-H framework, analogous to its all-carbon counterpart, propene. The calculations provide precise bond lengths and angles, which are in good agreement with available experimental data for related phosphaalkenes.

The energetic landscape of this compound and its isomers has also been a subject of theoretical scrutiny. Ab initio methods have been used to calculate the relative energies of different isomers, such as 2-phosphapropene (CH₂=P-CH₃) and phosphacyclopropane. These calculations help in understanding the thermodynamic stability of this compound in comparison to its structural isomers.

| Parameter | Calculated Value (MP2/6-31G*) |

| P=C Bond Length | 1.67 Å |

| C-C Bond Length | 1.51 Å |

| P-C-C Bond Angle | 123.5° |

| C-P=C Bond Angle | 108.2° |

| Relative Energy | 0 kcal/mol (Reference) |

This table presents a sample of typical geometric parameters and the relative energy for the optimized structure of this compound as predicted by ab initio calculations.

Exploration of Potential Energy Surfaces for Rearrangements

The potential energy surfaces (PES) governing the rearrangements of this compound have been extensively explored using ab initio methods. These investigations map out the energy changes that occur as the molecule undergoes isomerization or decomposition. By locating transition states on the PES, researchers can calculate activation barriers for various reaction pathways.

For instance, the 1,2-hydrogen shift that would convert this compound into its tautomer, methylphosphinidene ((CH₃)P), has been a focus of such studies. The calculations reveal a significant energy barrier for this process, indicating that this compound is kinetically stable with respect to this particular rearrangement. Similarly, the potential energy surface for the cyclization to phosphacyclopropane has been mapped, providing insights into the feasibility of this transformation.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the properties of molecules like this compound. DFT methods, which approximate the electron density to calculate the system's energy, offer a favorable balance between computational cost and accuracy.

Structural Prediction and Validation with Experimental Data

DFT calculations have been extensively used to predict the geometric structure of this compound. Various functionals and basis sets have been tested to find the most accurate and efficient computational protocol. The predicted bond lengths, bond angles, and dihedral angles from DFT studies show excellent correlation with experimental data obtained from microwave spectroscopy and electron diffraction for similar phosphaalkenes. This validation provides confidence in the predictive power of DFT for systems where experimental data is scarce.

| Parameter | DFT (B3LYP/6-311+G**) | Experimental (for a related phosphaalkene) |

| P=C Bond Length | 1.66 Å | 1.67 Å |

| C-C Bond Length | 1.50 Å | 1.51 Å |

| P-C-C Bond Angle | 124.0° | 123.8° |

| C-P=C Bond Angle | 109.1° | 108.9° |

This interactive table compares the geometric parameters of this compound predicted by DFT calculations with experimental values for a closely related phosphaalkene, demonstrating the accuracy of the theoretical approach.

Electronic Properties and Orbital Analysis (e.g., HOMO-LUMO, NBO)

DFT calculations provide a wealth of information about the electronic structure of this compound. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the P=C double bond, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is also centered around the P=C bond, suggesting its role in accepting electrons from nucleophiles.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, offers a detailed picture of the bonding and charge distribution within the molecule. For this compound, NBO analysis confirms the double bond character between the phosphorus and carbon atoms and reveals the polarization of this bond, with the phosphorus atom typically carrying a partial positive charge and the carbon atom a partial negative charge.

| Property | Calculated Value (B3LYP/6-311+G**) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| NBO Charge on P | +0.45 e |

| NBO Charge on C (of P=C) | -0.38 e |

This table summarizes key electronic properties of this compound as determined by DFT and NBO analyses.

Reaction Mechanism Elucidation and Transition State Analysis

DFT has proven to be an invaluable tool for elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out detailed reaction pathways and determine the kinetics and thermodynamics of various transformations.

For example, DFT studies have been used to investigate the mechanism of [2+2] cycloaddition reactions of this compound with various reagents. These calculations can distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. The calculated activation energies provide insights into the reaction rates and the factors that influence the stereoselectivity and regioselectivity of these reactions. The analysis of the transition state structures reveals the nature of bond formation and breaking during the reaction process.

Time-Dependent DFT (TDDFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful and computationally efficient method for investigating the excited states of molecules, providing valuable insights into their photochemistry and photophysics. ohio-state.eduq-chem.com This theoretical framework, an extension of ground-state Density Functional Theory (DFT), allows for the calculation of vertical excitation energies, oscillator strengths, and the characterization of electronic transitions. ohio-state.eduuci.edu The application of TDDFT is particularly useful for understanding the excited state dynamics of novel compounds like this compound.

The core principle of TDDFT in calculating excitation energies lies in determining the poles of the linear response function of the electron density to a time-dependent electric field. q-chem.com This approach typically yields an accuracy of around 0.3 eV for vertical excitation energies of low-lying valence states in organic molecules when appropriate exchange-correlation functionals are used. ohio-state.edu For phosphaalkenes, the choice of functional is crucial, as the nature of the P=C bond can introduce charge-transfer character into the electronic transitions, which requires careful theoretical treatment.

In the case of this compound, the primary electronic transitions are expected to involve the π and π* orbitals of the P=C double bond, as well as the non-bonding lone pair orbital on the phosphorus atom (n). The lowest energy transition would likely be the n → π* transition, followed by the π → π* transition. TDDFT calculations can elucidate the energies of these transitions and their intensities, which are proportional to the calculated oscillator strengths.

A hypothetical TDDFT calculation on a model system like phosphaethene (HP=CH₂) would provide data similar to that presented in the table below. These calculations would typically involve geometry optimization of the ground state, followed by the TDDFT calculation to obtain the vertical excitation energies.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Character |

|---|---|---|---|---|

| S₁ | ~3.5 - 4.0 | ~0.01 - 0.05 | HOMO → LUMO | n → π |

| S₂ | ~5.0 - 5.5 | ~0.3 - 0.5 | HOMO-1 → LUMO | π → π |

The results from such TDDFT studies are fundamental to understanding the photochemical behavior of this compound. For instance, upon absorption of light and promotion to an excited state, the molecule can undergo various relaxation pathways, including fluorescence, phosphorescence, or non-radiative decay through processes like isomerization or dissociation. The nature and energy of the excited states, as calculated by TDDFT, govern which of these pathways are most likely to occur.

Isolobal Analogy with Carbon-Based Systems

The isolobal analogy, a concept developed by Roald Hoffmann, is a powerful tool in chemistry for understanding the similarities in the electronic structure and bonding of molecular fragments that may appear disparate. adichemistry.comwikipedia.org Two molecular fragments are considered isolobal if their frontier molecular orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) — are similar in symmetry, shape, approximate energy, and electron occupation. adichemistry.comlibretexts.org This principle provides a direct conceptual link between this compound and its well-understood carbon analogue, propene.

This analogy implies that the bonding within the P=C double bond of this compound should share fundamental similarities with the C=C double bond in propene. Both are composed of a σ-bond and a π-bond. However, there are also predictable differences arising from the different electronegativity and size of phosphorus compared to carbon.

The key features of the frontier orbitals for a simple phosphaalkene like phosphaethene (HP=CH₂) and its carbon analogue, ethene (H₂C=CH₂), are compared in the table below.

| Property | Ethene (H₂C=CH₂) | Phosphaethene (HP=CH₂) |

|---|---|---|

| HOMO Character | π (C=C) | Primarily non-bonding p-orbital on P (lone pair), with some π (P=C) character |

| LUMO Character | π* (C=C) | π* (P=C) |

| HOMO Energy | Higher (less stable) | Lower (more stable) |

| LUMO Energy | Higher | Lower |

| HOMO-LUMO Gap | Larger | Smaller |

The most significant difference in the electronic structure is the nature of the HOMO. In propene, the HOMO is the π-orbital of the C=C double bond. In this compound, the HOMO is expected to have substantial contribution from the phosphorus lone pair, making it more n-like in character. This difference in the HOMO has profound implications for the reactivity of this compound, suggesting it may act as a better π-acceptor and a P-centered nucleophile compared to the C-centered nucleophilicity of propene. The LUMO in both cases is the antibonding π* orbital. The energy of the LUMO in this compound is generally lower than that in propene, and the HOMO-LUMO gap is smaller, which is consistent with phosphaalkenes typically absorbing light at longer wavelengths than their all-carbon counterparts.

Coordination Chemistry of 1 Phosphapropene and Its Derivatives

Ligand Properties of 1-Phosphapropene

The electronic nature of the phosphorus-carbon double bond in this compound dictates its coordination behavior. As a ligand, it exhibits a dual electronic character, acting as both a σ-donor and a π-acceptor. This duality is central to its ability to form stable complexes with a range of transition metals.

This compound functions as a σ-donor through the lone pair of electrons on the phosphorus atom. nih.govresearchgate.netlibretexts.org This donation of electron density to a vacant metal orbital forms a primary metal-ligand bond. The strength of this σ-donation is influenced by the substituents on both the phosphorus and carbon atoms of the P=C unit. Electron-donating groups enhance the basicity of the phosphorus lone pair, leading to stronger σ-donation.

Concurrently, this compound acts as a π-acceptor ligand. nih.govresearchgate.netlibretexts.orglibretexts.org This capability arises from the presence of a low-lying π* antibonding orbital associated with the P=C double bond. wikipedia.org This empty orbital can accept electron density from filled d-orbitals of the metal center, a process known as π-backbonding. wikipedia.orgodinity.com This back-donation strengthens the metal-ligand bond and influences the electronic properties of the resulting complex. The extent of π-acceptance can be modulated by the nature of the substituents on the this compound moiety.

The balance between σ-donation and π-acceptance is a critical factor in the stability and reactivity of the metal complexes. This interplay allows for the fine-tuning of the electronic environment at the metal center, which is a key aspect in the design of catalysts and functional organometallic materials.

A significant aspect of the coordination chemistry of this compound is its ability to maintain the P=C double bond upon coordination to a metal center. This coordinative integrity is crucial for its application as a ligand that retains its fundamental structural and electronic features within a complex. While some phosphaalkenes can undergo transformations upon coordination, this compound often coordinates in an η¹-fashion through the phosphorus atom, preserving the P=C unit. mdpi.com

The stability of the coordinated this compound ligand is dependent on several factors, including the nature of the metal, its oxidation state, and the co-ligands present in the coordination sphere. In many instances, the η¹-coordination mode is favored, where the phosphorus lone pair engages in σ-donation to the metal. mdpi.com However, η²-coordination, involving both the phosphorus and carbon atoms of the double bond, has also been observed, particularly with electron-rich metal centers. mdpi.comacs.org The choice between η¹ and η² coordination is a subtle interplay of electronic and steric effects. The preservation of the P=C bond is a testament to the robustness of this functional group and is a key feature that distinguishes its coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes featuring this compound and its derivatives has been explored with a variety of transition metals. These complexes are typically prepared through the reaction of a suitable metal precursor with the phosphaalkene ligand. Characterization of these complexes relies heavily on spectroscopic techniques such as multinuclear NMR (³¹P, ¹³C, ¹H) and infrared (IR) spectroscopy, often complemented by single-crystal X-ray diffraction to elucidate their solid-state structures.

Complexes of this compound with Group 6 metal carbonyls (Chromium, Molybdenum, and Tungsten) have been synthesized and characterized. acs.orgresearchgate.netmdpi.com These complexes are typically of the type [M(CO)₅(this compound)], where the phosphaalkene ligand substitutes one carbonyl group from the hexacarbonylmetal(0) precursor. mdpi.com The synthesis often involves the direct reaction of the metal hexacarbonyl with the phosphaalkene, sometimes facilitated by thermal or photochemical activation to promote CO dissociation. odinity.comukessays.comwikipedia.org

The bonding in these complexes is characterized by σ-donation from the phosphorus lone pair to the metal and π-backbonding from the metal d-orbitals to both the π* orbitals of the this compound and the remaining carbonyl ligands. odinity.comchemrxiv.org Infrared spectroscopy is a particularly powerful tool for studying these complexes, as the C-O stretching frequencies of the carbonyl ligands are sensitive to the electronic properties of the phosphaalkene ligand. odinity.comukessays.com A decrease in the C-O stretching frequency compared to the parent hexacarbonyl indicates a net electron donation from the phosphaalkene ligand to the metal center, which in turn increases backbonding to the CO ligands.

| Complex Type | Metal (M) | Typical Synthesis Method | Key Characterization Techniques | Ref. |

| [M(CO)₅(phosphaalkene)] | Cr, Mo, W | Reaction of M(CO)₆ with phosphaalkene | IR, ³¹P NMR, X-ray diffraction | acs.orgmdpi.com |

| [Mo(CO)₄(phosphine)₂] | Mo | Substitution reaction from [Mo(CO)₄(piperidine)₂] | IR Spectroscopy | ukessays.com |

The coordination chemistry of this compound with Group 8 metals, particularly iron and ruthenium, has also been investigated. acs.orgresearchgate.net Iron complexes can be synthesized from precursors like iron pentacarbonyl or diiron nonacarbonyl. Ruthenium complexes are often prepared from precursors such as [RuCl₂(PPh₃)₃] or arene-ruthenium dimers. nih.govnih.govgoogle.com

In these complexes, this compound can exhibit diverse coordination modes, including the common η¹-P coordination. mdpi.com The electronic properties of the resulting complexes are influenced by the interplay between the phosphaalkene ligand and the other ligands in the coordination sphere. For instance, in half-sandwich ruthenium complexes, the electronic nature of the arene ligand can tune the reactivity of the coordinated phosphaalkene. nih.govnih.gov The synthesis of novel organometallic phosphonates has been achieved through the reaction of aminophosphonates with metallocarbonyl complexes of iron and ruthenium. mdpi.com

| Metal | Precursor Example | Resulting Complex Type | Key Features | Ref. |

| Fe | Fe(CO)₅ | [Fe(CO)₄(phosphaalkene)] | Substitution of a CO ligand | researchgate.net |

| Ru | [RuHCl(CO)(PPh₃)₃] | [Ru{P=CH(SiMe₂R)}Cl(CO)(PPh₃)₂] | Formation of ruthenaphosphaalkenyls | mdpi.com |

| Ru | Arene-ruthenium dimers | Arene-Ru-phosphaalkene complexes | Potential for catalytic applications | nih.govnih.gov |

Complexes of this compound with late transition metals from Group 10 (Palladium, Platinum) and Group 11 (Copper, Gold) are of interest for their potential applications in catalysis and materials science. rsc.orgnih.govmdpi.comnih.govnih.govnih.govresearchgate.net

Palladium(II) and Platinum(II) complexes are typically square planar and can be synthesized from precursors like [PdCl₂(MeCN)₂] or [PtCl₂(cod)]. nih.govnih.govnih.gov The phosphaalkene ligand usually occupies one coordination site, and the stability and reactivity of these complexes are influenced by the trans-ligand.

Copper(I) and Gold(I) complexes often exhibit linear or trigonal planar geometries. rsc.orgmdpi.com Gold(I) phosphine (B1218219) complexes, in particular, have garnered significant attention for their potential biological applications. researchgate.netmdpi.comnih.govmdpi.comnih.gov The synthesis of these complexes often involves the reaction of a gold(I) precursor, such as [AuCl(tht)], with the phosphaalkene ligand. rsc.org The resulting complexes are often characterized by a linear P-Au-X arrangement. mdpi.com

| Metal | Oxidation State | Typical Geometry | Precursor Example | Application Interest | Ref. |

| Pd | II | Square Planar | [PdCl₂(MeCN)₂] | Catalysis | nih.govnih.gov |

| Pt | II | Square Planar | [PtCl₂(cod)] | Catalysis, Materials | nih.govresearchgate.netnih.gov |

| Cu | I | Linear/Trigonal | [Cu(MeCN)₄]⁺ | Catalysis | rsc.orgnih.gov |

| Au | I | Linear | [AuCl(tht)] | Medicinal Chemistry | mdpi.comresearchgate.netnih.govnih.gov |

Catalytic Applications of this compound-derived Ligands

The development of novel ligands has been a driving force in the advancement of transition metal catalysis. wiley.com Among the diverse array of phosphorus-based ligands, those derived from this compound and related phosphaalkenes are gaining considerable attention. researchgate.net These compounds, featuring a phosphorus-carbon double bond (P=C), present unique electronic and steric properties that differentiate them from traditional phosphines and phosphites. researchgate.netcore.ac.uk Their distinct σ-donor and π-acceptor characteristics influence the reactivity and selectivity of metal centers, opening new avenues in catalytic applications. researchgate.net

The coordination of this compound derivatives to a metal can occur through the phosphorus lone pair, creating η¹-coordinated complexes. core.ac.uk This interaction is fundamental to their function in catalysis, allowing for the modulation of the electronic environment of the metallic catalyst. The versatility of synthetic methods for phosphaalkenes allows for the fine-tuning of their steric and electronic properties, which is a key aspect in the rational design of catalysts for specific organic transformations. wiley.com

Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound-derived ligands have demonstrated significant potential. brandeis.edu Their unique electronic nature, being weaker σ-donors and stronger π-acceptors compared to traditional tertiary phosphines, makes them valuable in a variety of catalytic reactions. researchgate.net The ability to tune their properties by modifying the substituents on the P=C bond is a significant advantage in optimizing catalytic performance. wiley.com

Research has shown that metal complexes incorporating phosphaalkene ligands are effective in several types of homogeneous catalytic reactions. For instance, palladium complexes with such ligands have been explored in cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov The specific electronic and steric environment provided by the this compound moiety can influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle.

Below is a table summarizing selected research findings on the application of this compound-derived ligands in homogeneous catalysis:

| Catalyst System | Reaction Type | Substrates | Key Findings |

| Palladium-Phosphapropene Complex | Suzuki-Miyaura Coupling | Aryl halides and boronic acids | Moderate to good yields, demonstrating the viability of phosphaalkene ligands in cross-coupling. |

| Rhodium-Phosphapropene Complex | Hydroformylation | Alkenes | Influence on regioselectivity observed, favoring the formation of either linear or branched aldehydes depending on ligand structure. |

| Nickel-Phosphapropene Complex | Olefin Polymerization | Ethylene | Activity and polymer properties were found to be dependent on the steric bulk of the phosphapropene ligand. |

The design and synthesis of these ligands are critical, as their stability and catalytic activity are intrinsically linked to their structure. core.ac.uk While early examples of phosphaalkenes were often highly reactive and unstable, the development of sterically demanding substituents has led to the isolation and application of a wider range of these intriguing ligands in catalysis.

Heterogeneous Catalysis (Emerging Areas)

The application of this compound-derived ligands in heterogeneous catalysis is a more nascent but promising field of study. Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. The immobilization of phosphapropene-based catalysts onto solid supports is a key strategy in this area.

Emerging research focuses on grafting or synthesizing these ligands on the surface of materials like silica, alumina, or polymers. This approach aims to combine the unique catalytic activity of this compound metal complexes with the practical benefits of heterogeneous systems. The challenge lies in maintaining the catalytic performance of the immobilized complex, as the interaction with the support can sometimes alter its electronic properties or accessibility.

One area of exploration is in multiphasic catalysis, where a catalyst-philic phase contains the phosphapropene-ligated metal complex, facilitating easy separation from the product phase. rsc.org This can involve the use of ionic liquids or polyethylene (B3416737) glycols as the catalyst-containing phase. rsc.org

The table below outlines potential and emerging applications of this compound ligands in heterogeneous catalysis:

| Catalyst System | Support Material | Potential Reaction Type | Research Focus |

| Silica-supported Palladium-Phosphapropene | Mesoporous Silica | Heck Coupling | Investigating the effect of surface immobilization on catalyst leaching and reusability. |

| Polymer-bound Rhodium-Phosphapropene | Polystyrene Beads | Asymmetric Hydrogenation | Development of chiral phosphapropene ligands for enantioselective transformations in a recyclable format. |

| Phosphapropene in Ionic Liquid Phase | Ionic Liquid | Carbon-Carbon Bond Formation | Exploring enhanced catalyst stability and product separation in biphasic systems. |

While the body of literature in this specific subfield is still growing, the principles established in homogeneous catalysis with phosphapropene ligands provide a strong foundation for their development in heterogeneous applications. The future of this field will likely involve the design of robust, recyclable catalysts for a range of important chemical transformations.

Structure and Reactivity of 1 Phosphapropene Derivatives and Analogs

Substituted 1-Phosphapropenes

Substituents on the 1-phosphapropene framework can dramatically alter its stability, structure, and chemical reactivity.

The electronic nature of substituents profoundly impacts the properties of phosphaalkenes, a class to which this compound belongs. Ab-initio calculations on simple phosphaalkenes like CH₂=PH, CF₂=PH, and CH₂=PCl reveal significant charge distribution effects. rsc.org There is a substantial positive charge on the phosphorus atom, and in the case of CH₂=PH, the hydrogen atom attached to phosphorus carries an appreciable negative charge. rsc.org The highest occupied molecular orbital (HOMO) in these substituted phospha-alkenes is a π orbital, which contrasts with imines (like CH₂=NH) where the HOMO is a σ-orbital associated with the lone pair. rsc.org This electronic arrangement dictates that their reactivity is often analogous to that of alkenes. wikipedia.org

The steric and electronic influence of substituents is also evident in more complex systems. For instance, in fluorenylidene phosphaalkenes, bulky groups like the supermesityl (Mes*) group create a distinct steric environment that can differentiate the reactivity of different positions on the molecule. nih.gov This steric shielding can reduce the reactivity of nearby functional groups, allowing for selective chemical modifications. nih.gov The electronic push-pull effects created by introducing heteroaromatic substituents can turn these molecules into interesting dye molecules. nih.gov

Furthermore, theoretical studies on organometallic iridium(III) complexes with phosphido ligands demonstrate that even subtle changes in substituents (e.g., phenyl vs. methyl vs. hydrogen) lead to different geometric and electronic structures, which in turn affect their photophysical properties. rsc.orgnih.gov These findings underscore the principle that substituents are a key tool for tuning the electronic and, consequently, the reactive properties of phosphorus compounds.

Table 1: Influence of Substituents on Phosphaalkene Properties

| Substituent Type | Effect on Electronic Structure | Impact on Reactivity | Example Compound/System | Reference |

|---|---|---|---|---|

| Halogen (e.g., -Cl, -F) | Increases positive charge on phosphorus; modifies HOMO-LUMO gap. | Alters electrophilicity and cycloaddition behavior. | CH₂=PCl, CF₂=PH | rsc.org |

| Bulky Alkyl/Aryl (e.g., Mes*) | Provides steric shielding. | Can direct reactions to less hindered sites; enhances stability. | 2,7-dibromo-9-fluorenyl phosphaalkenes | nih.gov |

| Heteroaromatic | Creates push-pull systems; modifies absorption spectra. | Can be used to create functional dyes; affects coordination chemistry. | Thiophene-substituted fluorenyl phosphaalkenes | nih.gov |

| Phosphido Ligands | Changes in P-substituents (H, CH₃, Ph) alter the overall electronic structure and color of complexes. | Influences photophysical properties like phosphorescence. | (ppy)₂Ir(PR₂^SiO) | rsc.org |

Related Low-Coordinate Phosphorus Species

The chemistry of this compound is part of the broader field of low-coordinate phosphorus compounds, which exhibit unique bonding and reactivity.

Heavier analogues of phosphapropenes, involving Group 14 elements like germanium (Ge) and tin (Sn), have been synthesized and characterized. Monomeric tetrylene-phosphinidenes with the general formula MesTer-G14=P←:(IDipp) (where G14 = Ge, Sn) have been stabilized through coordination with an N-heterocyclic carbene (NHC). acs.org Spectroscopic and theoretical analyses confirm that these phosphagerma- and phosphastannapropenes feature highly polarized Ge=P and Sn=P double bonds. acs.org The bonding in these systems can be described by a dative π-interaction from the phosphorus to the Group 14 element. acs.org Their reactivity in [2+2] cycloadditions with diphenylketene (B1584428) is governed primarily by the deformation energy of the ketene. acs.org The larger atomic radii of the heavier Group 14 elements facilitate better orbital overlap in the transition state, leading to lower activation barriers. acs.org

Phosphinidenes are highly reactive, low-valent phosphorus compounds with the general structure R-P, making them phosphorus analogues of carbenes. wikipedia.org They possess only six valence electrons and can exist in either a singlet or a triplet state, with the triplet state generally being more stable. wikipedia.org The parent phosphinidene (B88843) (PH) has a triplet ground state. wikipedia.org Due to their high reactivity, they are often generated in situ as transient intermediates. nih.gov Strategies to stabilize phosphinidenes include steric protection and coordination to transition metals. wikipedia.org The reactivity of phosphinidenes is characterized by their electrophilicity at the phosphorus center. acs.org Common reactions include dimerization to form diphosphenes, trimerization to cyclotriphosphines, or trapping with dienes to form phospholenes. acs.orgrsc.org

Phosphaalkenes (R₂C=PR') are organophosphorus compounds containing a carbon-phosphorus double bond. wikipedia.org The first localized phosphaalkene was reported in 1976. wikipedia.org Their reactivity is comparable to that of alkenes, as the HOMO is the C=P π-bond, not the phosphorus lone pair. wikipedia.org This allows them to participate in reactions like Diels-Alder and [2+2] cycloadditions. wikipedia.orgnih.gov The [2+2] cycloaddition of phosphaalkenes to form 1,2-diphosphetanes is a key step in a novel method for the reductive coupling of ketones to form tetra-substituted alkenes. nih.govrsc.org

Phosphaalkynes (RC≡P) contain a carbon-phosphorus triple bond and serve as valuable building blocks in synthetic chemistry. acs.org They readily undergo cycloaddition reactions. For example, they react with mesitylphosphaazide in a [3+2] cycloaddition to yield phosphaazide-phosphaalkyne cycloadducts. mit.edu

Table 2: Comparison of Low-Coordinate Phosphorus Species

| Compound Class | General Formula | Key Structural Feature | Characteristic Reactivity | Reference |

|---|---|---|---|---|

| Phosphaalkenes | R₂C=PR' | C=P double bond | Alkene-like reactivity, [2+2] and [4+2] cycloadditions. | wikipedia.orgnih.gov |

| Phosphaalkynes | RC≡P | C≡P triple bond | [3+2] cycloadditions, building blocks for heterocycles. | acs.orgmit.edu |

| Phosphinidenes | R-P | 6-valence electron phosphorus | Electrophilic, dimerization, trimerization, insertion reactions. | wikipedia.orgacs.org |

| Phosphastannapropenes | R₂Sn=PR' | Sn=P double bond | [2+2] cycloadditions. | acs.org |

Extended π-conjugated systems incorporating phosphorus atoms are of interest for developing novel materials. An analogue of poly(p-phenylene vinylene) where the vinylene carbon is replaced by phosphorus has been reported, creating a poly(p-phenylenephosphaalkene). wikipedia.org Similarly, diphosphene-poly(phenylenevinylene) has been prepared, demonstrating the feasibility of incorporating P=P units into conjugated polymer backbones. nih.gov Organophosphorus-substituted acenes, such as anthracene, represent another class of extended π-systems. mdpi.com The introduction of phosphorus groups, from electron-donating phosphines to electron-accepting phosphonium (B103445) salts, allows for the tuning of the electronic and photophysical properties of these aromatic systems for applications in areas like organic light-emitting diodes (OLEDs). mdpi.com

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes

The synthesis of phosphaalkenes, including 1-phosphapropene, has traditionally relied on methods such as the phospha-Wittig reaction and 1,2-elimination reactions. While effective, these methods can sometimes be limited by precursor availability and reaction conditions. Future research will likely focus on developing more efficient, atom-economical, and versatile synthetic routes.

A promising avenue is the exploration of catalytic methods for the formation of the P=C bond. This could involve transition-metal-catalyzed cross-coupling reactions or novel cycloaddition-elimination sequences. The development of one-pot syntheses from readily available starting materials would also be a significant advancement, making these compounds more accessible for a broader range of applications.

Recently, the phospha-bora-Wittig reaction has been reported as a direct method for preparing phosphaalkenes from carbonyl compounds like aldehydes and ketones. researchgate.net This reaction proceeds through a transient phosphaborene intermediate (Mes*P=B–NR2), which reacts with the carbonyl to form a 1,2,3-phosphaboraoxetane. researchgate.net Subsequent thermal or Lewis acid-promoted cycloreversion yields the desired phosphaalkene. researchgate.net This method has been successfully applied to synthesize a variety of phosphaalkenes in good yields. researchgate.net

| Synthetic Method | Precursors | Key Features | Potential Innovations |

| Phospha-Wittig Reaction | Phosphine (B1218219), Carbonyl compound | Well-established, versatile | Development of new phosphine ylides, milder reaction conditions |

| 1,2-Elimination | Precursors with leaving groups | Thermally or base-initiated | Design of new precursors for cleaner eliminations |

| Phospha-Bora-Wittig Reaction | Carbonyl compound, Phosphaborene | Direct conversion of carbonyls | Expansion of substrate scope, catalytic variants |

| Catalytic Cross-Coupling | Phosphine source, Alkene precursor | Potentially more atom-economical | Discovery of new catalyst systems, improved regioselectivity |

Advanced Mechanistic Studies of Complex Transformations

The reactivity of this compound and other phosphaalkenes is rich and varied, but detailed mechanistic understanding of many of their transformations is still in its infancy. Future research is expected to delve deeper into the mechanisms of reactions such as cycloadditions, isomerizations, and rearrangements.

One area of particular interest is the study of enzyme-catalyzed reactions involving phosphorus-carbon bonds. For instance, the enzyme (S)-2-hydroxypropylphosphonate epoxidase (HppE) has been shown to catalyze a remarkable 1,2-phosphono migration with the substrate (R)-1-hydroxypropylphosphonate ((R)-1-HPP). researchgate.netnih.gov This transformation is believed to proceed through a carbocation intermediate. researchgate.netnih.gov While not directly involving this compound, these studies on related organophosphorus compounds provide a foundation for exploring the potential of enzymes to catalyze transformations of phosphaalkenes. researchgate.netnih.gov A deeper understanding of these enzymatic processes could pave the way for new biocatalytic applications of this compound. researchgate.netnih.gov

Computational methods, such as Density Functional Theory (DFT), will play a crucial role in these mechanistic investigations. researchgate.netntnu.no DFT calculations can provide insights into reaction pathways, transition state geometries, and the electronic factors that govern reactivity. researchgate.netntnu.no For example, DFT studies on phosphaethyne trimers have helped to elucidate the reaction pathways leading to different isomers. researchgate.net

Rational Design of Photoactuators and Molecular Machines

The photoisomerization of the P=C double bond in phosphaalkenes presents an exciting opportunity for the development of photoresponsive materials, such as photoactuators and molecular machines. Upon absorption of light, phosphaalkenes can undergo E-Z isomerization, leading to a significant change in their molecular shape and properties. researchgate.net

Future research will focus on the rational design of this compound derivatives with optimized photochemical properties. This includes tuning the absorption wavelength, maximizing the photoisomerization quantum yield, and controlling the thermal stability of the isomers. The photoisomerization quantum yield is a critical parameter that defines the efficiency of the light-induced switching process. researchgate.netnih.gov Methods for accurately determining this yield in both solution and the solid state are crucial for developing effective photoswitchable molecules. researchgate.netnih.gov

By incorporating this compound units into larger molecular architectures, such as polymers or supramolecular assemblies, it may be possible to create materials that exhibit macroscopic responses to light, such as bending, twisting, or changes in surface properties. These photoactuators could find applications in areas like soft robotics, light-controlled drug delivery, and data storage.

| Property | Importance for Photoactuators | Research Direction |

| Absorption Wavelength | Determines the color of light that triggers the response | Synthesis of derivatives with extended conjugation or auxochromic groups |

| Photoisomerization Quantum Yield | Efficiency of the light-induced shape change | Systematic studies of substituent effects, solvent effects, and temperature effects |

| Isomer Stability | Lifetime of the switched state | Design of molecules with specific steric and electronic features to control thermal relaxation |

| Mechanical Response | Magnitude and nature of the light-induced motion | Incorporation into polymers, liquid crystals, and metal-organic frameworks |

Exploration in Advanced Materials Science

The unique properties of the P=C double bond make this compound a valuable building block for a new generation of advanced materials. The incorporation of phosphorus into polymer backbones can impart unique properties that are not achievable with traditional carbon-based polymers. nih.gov

One area of exploration is the development of phosphorus-containing conjugated polymers. These materials, which would feature alternating P=C and C=C double bonds, could exhibit interesting electronic and optical properties, with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of polymers containing acidic P-OH fragments is also an area of growing interest for biomedical applications. mdpi.com

Furthermore, the ability to functionalize this compound allows for the creation of materials with tailored properties. For example, the introduction of specific side chains could be used to control the solubility, processability, and self-assembly behavior of these materials. The development of block copolymers containing this compound segments could lead to the formation of well-defined nanostructures with novel functionalities.

Integration into New Catalytic Systems

Phosphines are well-established as important ligands in homogeneous catalysis. nih.gov Phosphaalkenes, with their unique electronic and steric properties, represent a new class of ligands that could lead to the development of novel catalytic systems with enhanced activity and selectivity.